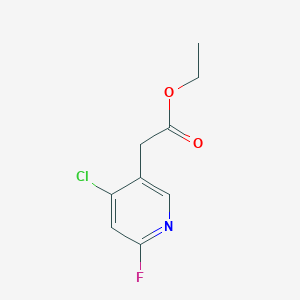
Ethyl 4-chloro-2-fluoropyridine-5-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-2-fluoropyridine-5-acetate is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing groups. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-chloro-4-fluoroaniline followed by thermal decomposition to introduce the fluorine atom . The esterification can be achieved using standard esterification techniques, such as the reaction of the corresponding acid with ethanol in the presence of a catalyst like sulfuric acid.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
Ethyl 4-chloro-2-fluoropyridine-5-acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing agents like hydrogen peroxide for oxidation reactions .
Scientific Research Applications
Ethyl 4-chloro-2-fluoropyridine-5-acetate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors in the body.
Agrochemicals: The compound is used in the development of new pesticides and herbicides due to its potential biological activity.
Material Science: It can be used in the synthesis of fluorinated polymers and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-fluoropyridine-5-acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Ethyl 4-chloro-2-fluoropyridine-5-acetate can be compared with other fluorinated pyridine derivatives, such as:
Ethyl 4-chloro-2-bromopyridine-5-acetate: Similar structure but with a bromine atom instead of fluorine, which may result in different reactivity and biological activity.
Ethyl 4-chloro-2-methylpyridine-5-acetate:
The uniqueness of this compound lies in the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H9ClFNO2 |
|---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-6-fluoropyridin-3-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)3-6-5-12-8(11)4-7(6)10/h4-5H,2-3H2,1H3 |
InChI Key |
DFYXBAOCPYHVBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=C1Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















